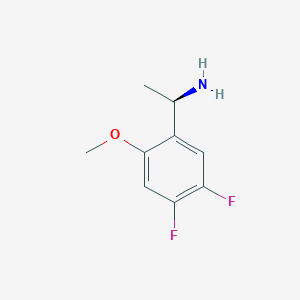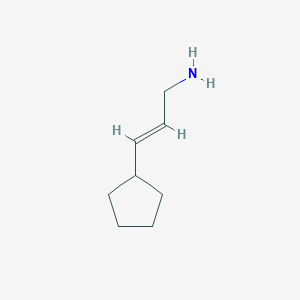
3-Cyclopentylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylprop-2-en-1-amine is an organic compound with the molecular formula C8H15N. It is characterized by the presence of a cyclopentyl group attached to a prop-2-en-1-amine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propargylamine under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via nucleophilic addition, followed by a reduction step to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of a precursor compound. This method ensures high yield and purity of the final product. The process is optimized for large-scale production, with careful control of temperature, pressure, and catalyst selection .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopentylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials
Mecanismo De Acción
The mechanism of action of 3-Cyclopentylprop-2-en-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or as an inhibitor for specific enzymes. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: Lacks the prop-2-en-1-amine moiety.
Propargylamine: Lacks the cyclopentyl group.
Cyclopentylpropyne: Similar structure but with a triple bond instead of a double bond
Uniqueness
3-Cyclopentylprop-2-en-1-amine is unique due to the combination of a cyclopentyl group and a prop-2-en-1-amine moiety.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(E)-3-cyclopentylprop-2-en-1-amine |
InChI |
InChI=1S/C8H15N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5,7,9H2/b6-3+ |
Clave InChI |
NPSYQBXUKHCBHD-ZZXKWVIFSA-N |
SMILES isomérico |
C1CCC(C1)/C=C/CN |
SMILES canónico |
C1CCC(C1)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


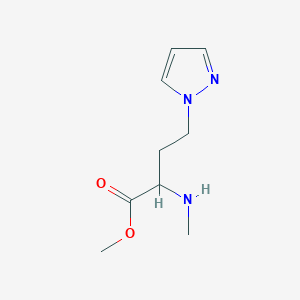


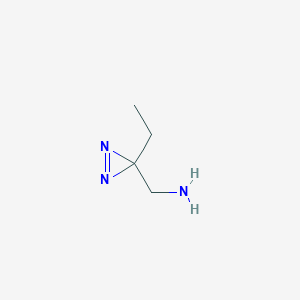
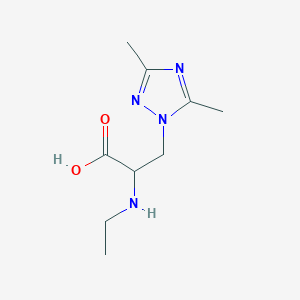

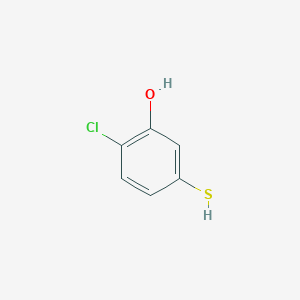

![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)

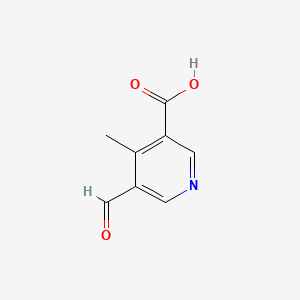
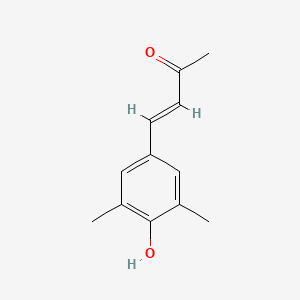
![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)
